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Introduction
8-Hydroxyadenine (8-OHA) is a significant biomarker for oxidative DNA damage, resulting

from the interaction of reactive oxygen species (ROS) with adenine residues in DNA.[1]

Oxidative stress and the subsequent DNA damage are implicated in the pathogenesis of

various diseases, including cancer, neurodegenerative disorders, and aging. The quantification

of 8-OHA in biological samples such as urine, serum, and tissue homogenates provides a

valuable tool for assessing oxidative stress and its physiological and pathological

consequences. This competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit provides a

highly sensitive and specific method for the quantitative determination of 8-OHA.

Assay Principle
This kit employs a competitive ELISA technique. A microtiter plate is pre-coated with 8-
hydroxyadenine. During the assay, 8-OHA present in the sample or standard competes with

the fixed amount of 8-OHA on the plate for binding sites on a specific anti-8-OHA monoclonal

antibody. A horseradish peroxidase (HRP) conjugated secondary antibody is then added, which

binds to the primary antibody that is bound to the plate. After a wash step, a substrate solution

is added, and the color develops in inverse proportion to the amount of 8-OHA in the sample.

The reaction is terminated by the addition of a stop solution, and the absorbance is measured
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at 450 nm. The concentration of 8-OHA in the samples is determined by comparing their

absorbance with a standard curve.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the competitive binding principle of the ELISA and the overall

experimental workflow.
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Caption: Competitive binding of sample 8-OHA and plate-coated 8-OHA.
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Caption: Step-by-step experimental workflow for the 8-OHA ELISA.
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Kit Performance and Specifications
Parameter Specification

Assay Type Competitive ELISA

Sample Types
Serum, Plasma, Urine, Tissue Homogenates,

Cell Culture Supernatants

Sensitivity Typically < 1 ng/mL

Assay Range 1.56 - 100 ng/mL

Intra-assay CV < 10%

Inter-assay CV < 10%

Assay Time Approximately 2.5 - 3 hours

Specificity
High specificity for 8-hydroxyadenine with

minimal cross-reactivity to other DNA bases.

Materials Provided
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Component Quantity Storage

Pre-coated 96-well Plate 1 4°C

8-OHA Standard 2 vials 4°C

Anti-8-OHA Primary Antibody 1 vial 4°C

HRP-conjugated Secondary

Antibody
1 vial 4°C

Standard & Sample Diluent 20 mL 4°C

Antibody Diluent 10 mL 4°C

HRP Conjugate Diluent 10 mL 4°C

Wash Buffer (25x concentrate) 30 mL 4°C

TMB Substrate 10 mL 4°C (protect from light)

Stop Solution 10 mL 4°C

Plate Sealers 4 Room Temperature

Materials Required but Not Provided
Microplate reader capable of measuring absorbance at 450 nm

37°C incubator

Precision pipettes and disposable tips

Distilled or deionized water

Graduated cylinders

Vortex mixer

Absorbent paper for blotting

Experimental Protocol
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A. Reagent Preparation

Bring all reagents to room temperature (20-25°C) before use.[2]

Wash Buffer (1x): Dilute the 25x Wash Buffer concentrate with distilled or deionized water.

For example, add 20 mL of 25x concentrate to 480 mL of water to make 500 mL of 1x Wash

Buffer.

8-OHA Standard Preparation: Reconstitute the lyophilized 8-OHA standard with 1.0 mL of

Standard & Sample Diluent to create a stock solution. Vortex gently. Allow it to sit for 10

minutes. This will be your highest standard concentration. Prepare a dilution series as

follows:

Label tubes #1 through #6.

Add 500 µL of Standard & Sample Diluent to tube #1 and 250 µL to tubes #2-6.

Add a specified volume of the stock solution to tube #1 and mix.

Transfer 250 µL from tube #1 to tube #2, mix, and continue this serial dilution to tube #6.

The Standard & Sample Diluent serves as the zero standard (0 ng/mL).[3]

Anti-8-OHA Primary Antibody: Dilute the concentrated primary antibody with Antibody Diluent

according to the instructions on the vial.

HRP-conjugated Secondary Antibody: Dilute the concentrated HRP conjugate with HRP

Conjugate Diluent according to the instructions on the vial.

B. Sample Preparation

Serum: Collect whole blood and allow it to clot for 30 minutes at room temperature.

Centrifuge at 2,700 x g for 10 minutes. Collect the serum supernatant.[3]

Plasma: Collect blood using an anticoagulant like EDTA or heparin. Centrifuge at 1,000 x g

for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma supernatant.[4]

Urine: For opaque samples, centrifuge at 2,000-5,000 x g for 10-15 minutes. Use the clear

supernatant.[2]
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Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize

the tissue in an appropriate buffer and centrifuge to remove debris.

Cell Culture Supernatants: Centrifuge at 1,000 x g for 20 minutes to remove cells and debris.

C. Assay Procedure

Determine the number of wells required for your standards, samples, and controls. It is

recommended to run all in duplicate.

Add 50 µL of the prepared standards and samples to the appropriate wells.[2]

Add 50 µL of the diluted Anti-8-OHA Primary Antibody to each well (except for the blank

well).[3]

Cover the plate with a plate sealer and incubate for 1 hour at 37°C.[2]

Aspirate the liquid from each well and wash the plate 3 times with 300 µL of 1x Wash Buffer

per well. After the final wash, invert the plate and blot it against clean absorbent paper.

Add 100 µL of the diluted HRP-conjugated Secondary Antibody to each well (except for the

blank well).

Cover the plate and incubate for 30 minutes at 37°C.[5][6]

Repeat the wash step as in step 5, but wash a total of 5 times.

Add 90 µL of TMB Substrate to each well.[6]

Incubate the plate for 15 minutes at 37°C in the dark.[3]

Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[6]

Read the optical density (OD) of each well at 450 nm within 20 minutes of adding the Stop

Solution.
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Calculate the average OD for each set of duplicate standards, controls, and samples.

Create a standard curve by plotting the mean OD for each standard on the y-axis against the

corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is

recommended.

The concentration of 8-OHA in the samples can be determined by interpolating their mean

OD values from the standard curve.

The concentration of the target is inversely proportional to the OD value.

Example Data
Table 1: Typical Standard Curve Data

Standard Concentration (ng/mL) Mean OD at 450 nm

100 0.231

50 0.458

25 0.895

12.5 1.562

6.25 2.134

3.125 2.589

1.56 2.891

0 3.215

Table 2: Sample Calculation
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Sample ID Mean OD
Calculated
Concentration
(ng/mL)

Dilution Factor
Final
Concentration
(ng/mL)

Sample 1 1.254 18.7 1 18.7

Sample 2 2.345 4.9 1 4.9

Troubleshooting
Problem Possible Cause Solution

High background Insufficient washing
Increase the number of

washes or the soak time.

Contaminated reagents
Use fresh reagents and sterile

tips.

Low signal Inactive reagents

Ensure reagents are stored

correctly and are within their

expiration date.

Incorrect incubation

times/temperatures

Adhere strictly to the protocol's

incubation parameters.

Poor standard curve Improper standard dilution
Prepare fresh standards

carefully.

Pipetting errors
Use calibrated pipettes and

proper technique.

High CV Inconsistent washing
Ensure uniform and thorough

washing of all wells.

Pipetting inconsistency
Be precise and consistent with

all pipetting steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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